Pyriprole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Treatment of Tick Infestations in Dogs

Scientific Field: Veterinary Parasitology

Summary of the Application: Pyriprole is used in a 12.5% topical solution to treat tick infestations in dogs.

Methods of Application or Experimental Procedures: The 12.5% pyriprole solution is applied topically to dogs.

Results or Outcomes: The studies showed an unprecedented level of efficacy against induced I. ricinus and R.

Treatment of Flea Infestations in Dogs

Scientific Field: Veterinary Medicine

Summary of the Application: Pyriprole is an active ingredient in PRAC-TIC, a veterinary medicinal product used to treat and prevent flea infestations in dogs. It is effective against Ctenocephalides canis and C.

Methods of Application or Experimental Procedures: PRAC-TIC is applied as a spot-on between the shoulder blades directly on the skin of the animals at a minimum recommended dose of 12.5 mg pyriprole/kg body weight.

Results or Outcomes: The product has been shown to be effective in the treatment and prevention of flea infestations.

Efficacy Against Ticks After Water Exposure

Summary of the Application: Pyriprole’s efficacy against ticks and fleas on dogs was tested after exposure to water and shampooing.

Methods of Application or Experimental Procedures: A 12.5% pyriprole spot-on solution was applied to dogs.

Results or Outcomes: The studies found that water exposure and shampooing did not significantly affect the efficacy of pyriprole. The efficacy against R.

Insecticide and Acaricide

Scientific Field: Entomology

Summary of the Application: Pyriprole is used as an insecticide and acaricide.

Methods of Application or Experimental Procedures: Pyriprole is typically applied topically or added to the environment of the pests.

Results or Outcomes: Pyriprole inhibits γ-aminobutyric acid (GABA)-gated chloride channels, resulting in uncontrolled hyperactivity of the central nervous system of fleas and ticks.

Efficacy Against Ticks After Shampooing

Summary of the Application: The efficacy of a 12.5% pyriprole spot-on solution against brown dog tick (Rhipicephalus sanguineus) and cat flea (Ctenocephalides felis) infestations on dogs was tested after shampooing.

Results or Outcomes: The studies found that shampooing did not significantly affect the efficacy of pyriprole. The efficacy against R.

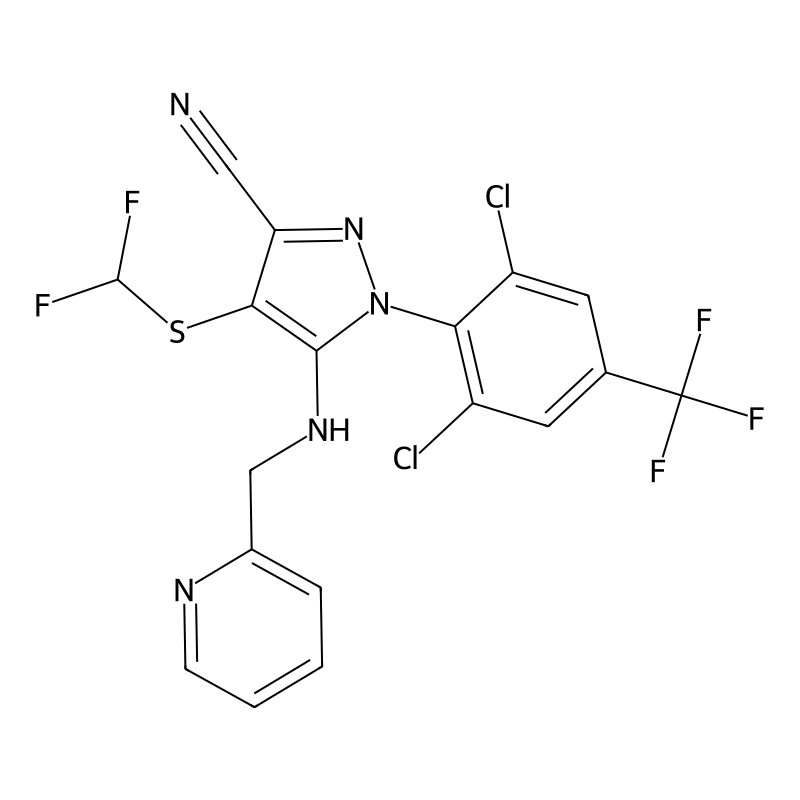

Pyriprole is a synthetic insecticide and acaricide belonging to the phenylpyrazole class. Its chemical structure is characterized by a chlorinated pyrazole ring linked to a fluorophenyl moiety, which enhances its insecticidal properties. Pyriprole is primarily used in veterinary medicine to treat and prevent infestations of fleas and ticks in dogs, being effective against species such as Ctenocephalides canis (dog flea) and various tick species including Ixodes ricinus and Rhipicephalus sanguineus .

Pyriprole acts as an insecticide and acaricide (tick killer) by affecting the nervous system of fleas and ticks []. It achieves this by inhibiting gamma-aminobutyric acid (GABA)-gated chloride channels (GABAA receptors) []. GABA is a neurotransmitter that promotes nerve cell inhibition. By disrupting GABA signaling, pyriprole causes uncontrolled nerve firing, leading to paralysis and death of the parasites [].

Pyriprole is generally considered safe for use on dogs at recommended doses []. However, some potential hazards exist:

- Mild skin irritation: In rare cases, topical application of pyriprole may cause mild skin irritation at the application site [].

- Potential for neurotoxicity: While the risk is considered low at recommended dosages, pyriprole's mechanism of action involving GABA receptors raises a theoretical concern for potential neurotoxic effects at high exposures [].

Pyriprole exerts its insecticidal effects by interacting with ligand-gated chloride channels, particularly those gated by the neurotransmitter gamma-aminobutyric acid (GABA). This interaction leads to the inhibition of chloride ion transfer across cell membranes, resulting in uncontrolled activity of the central nervous system in target pests, ultimately causing paralysis and death . The synthesis of pyriprole typically involves the condensation of hydrazines with β-dicarbonyl compounds, although specific proprietary methods may vary .

The primary mechanism of action for pyriprole is the inhibition of GABA-gated chloride channels, which disrupts normal neurotransmission in insects. This results in hyperactivity followed by paralysis. Studies have shown that pyriprole can kill adult fleas within 24 hours and ticks within 48 hours post-exposure. Importantly, it also prevents fleas from laying eggs for at least four weeks after treatment, effectively breaking the flea life cycle .

The synthesis of pyriprole involves several key steps typical for phenylpyrazole derivatives:

- Condensation Reaction: Hydrazines are reacted with β-dicarbonyl compounds to form the pyrazole ring.

- Substitution Reactions: Various halogenated and fluorinated groups are introduced to enhance biological activity.

- Purification: The final product is purified through recrystallization or chromatography techniques.

While detailed proprietary methods may not be publicly available, the general approach aligns with established synthetic pathways for similar compounds .

Pyriprole is primarily used in veterinary medicine as an active ingredient in products like PRAC-TIC, a topical solution applied to dogs for the treatment and prevention of flea and tick infestations. It is typically administered as a spot-on treatment at a concentration of 12.5% . Its effectiveness has been confirmed through various studies, demonstrating substantial efficacy even after exposure to water or shampooing .

Research indicates that pyriprole's efficacy remains largely unaffected by external factors such as water exposure or shampooing, making it a reliable choice for pet owners concerned about maintaining parasite control despite regular bathing . The compound’s interactions with GABA receptors have been extensively studied, revealing its potent effects on the nervous systems of target pests.

Pyriprole shares similarities with several other insecticides in the phenylpyrazole class and beyond. Below is a comparison highlighting its uniqueness:

| Compound | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Pyriprole | Phenylpyrazole | Inhibits GABA-gated chloride channels | Effective against both fleas and ticks; long-lasting |

| Fipronil | Phenylpyrazole | Inhibits GABA-gated chloride channels | Broad-spectrum efficacy; used in both veterinary and agricultural settings |

| Imidacloprid | Neonicotinoid | Agonist at nicotinic acetylcholine receptors | Highly effective against fleas; lower toxicity to mammals |

| Afoxolaner | Isoxazoline | Inhibits GABA-gated chloride channels | Long-lasting protection; effective against various ectoparasites |

Pyriprole's unique molecular structure contributes to its specific efficacy profile against fleas and ticks, differentiating it from other compounds within its class .

Pyriprole exists as a solid at ambient temperature and pressure conditions [1] [2]. The compound exhibits a characteristic pale yellow to pale beige coloration, presenting as a crystalline material with no hygroscopic properties [1] [3]. The substance demonstrates excellent physical stability under normal storage conditions and maintains its solid-state integrity throughout its recommended shelf life.

The crystalline nature of pyriprole contributes to its stability profile, with the compound showing no tendency to absorb moisture from the atmosphere [3]. This non-hygroscopic characteristic is particularly advantageous for formulation development and storage considerations in commercial applications.

Molecular Weight and Formula

Pyriprole possesses the molecular formula C₁₈H₁₀Cl₂F₅N₅S with a molecular weight of 494.27 g/mol [1] [4]. The exact mass has been determined to be 492.9954 Da through high-resolution mass spectrometry [4], while the monoisotopic mass is recorded as 492.995413 Da [5]. These precise molecular parameters have been confirmed through multiple analytical techniques including electrospray ionization high-resolution mass spectrometry.

The compound is registered under CAS number 394730-71-3 and has been assigned the InChI Key MWMQNVGAHVXSPE-UHFFFAOYSA-N [6] [4]. The SMILES notation for pyriprole is C1=CC=NC(=C1)CNC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SC(F)F, representing its complex heterocyclic structure [6] [4].

Solubility Profile in Various Solvents

Pyriprole demonstrates limited aqueous solubility with a water solubility of 1.3 mg/L at standard conditions [3]. This low water solubility is characteristic of highly fluorinated organic compounds and contributes to the compound's environmental persistence profile.

In organic solvents, pyriprole shows slight solubility in both chloroform and methanol [1] [7]. The compound exhibits significantly enhanced solubility in diethylene glycol monoethyl ether, reaching 29.4% (w/w), which serves as the primary solvent system in commercial formulations [3]. This selective solubility pattern facilitates the development of effective topical delivery systems while maintaining chemical stability.

The poor aqueous solubility combined with moderate organic solvent solubility reflects the compound's hydrophobic character, which is consistent with its high partition coefficient and intended mode of action as a lipophilic insecticidal agent.

Partition Coefficient and Hydrophobicity Parameters

The partition coefficient of pyriprole, expressed as XLogP3-AA, has been calculated to be 6.3 [4]. This high value indicates significant lipophilicity and hydrophobic character, which is essential for the compound's biological activity and tissue distribution properties. The elevated partition coefficient facilitates penetration through lipid membranes and accumulation in fatty tissues, contributing to the sustained efficacy observed in topical applications.

The hydrophobic nature of pyriprole is further supported by its molecular structure containing multiple fluorine substituents and aromatic ring systems. This lipophilic character enables effective distribution through sebaceous secretions and hair follicles when applied topically, providing extended protection periods against target parasites.

Stability Under Different Environmental Conditions

Pyriprole demonstrates excellent thermal stability in the solid state, remaining stable at temperatures up to 75°C without significant degradation [3]. The compound maintains its chemical integrity under normal storage conditions and shows no decomposition during standard stress testing protocols.

The compound exhibits sensitivity to light exposure, necessitating protection from photodegradation during storage and handling [8] [3]. However, pyriprole is not susceptible to environmental photodegradation under normal use conditions, contributing to its environmental persistence characteristics [9].

pH sensitivity represents a critical stability consideration, with pyriprole showing degradation under neutral and alkaline conditions (pH 7 and pH 9) [3]. Under these conditions, unknown related substances appear at levels up to 0.3%, indicating hydrolytic instability. The compound demonstrates sensitivity to oxidative conditions, particularly in concentrated peroxide solutions, where oxidation products can reach levels of 0.5% [3].

For optimal stability, pyriprole requires storage at -20°C with protection from light exposure [8]. Under these conditions, the compound maintains chemical stability for extended periods without significant degradation.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of pyriprole through both ¹H NMR and ¹³C NMR techniques [10] [11]. The aromatic proton signals appear in the characteristic downfield region, with chemical shifts corresponding to the substituted phenyl and pyridyl ring systems. The methylene protons of the pyridin-2-ylmethyl substituent generate distinct signals that confirm the structural connectivity.

The ¹³C NMR spectrum reveals characteristic carbon signals for the cyano group, aromatic carbons, and the trifluoromethyl substituents. The fluorinated carbon atoms exhibit characteristic coupling patterns due to carbon-fluorine interactions, providing definitive structural confirmation. The pyrazole ring carbons display chemical shifts consistent with the electron-withdrawing effects of the multiple halogen substituents.

Mass Spectrometry

Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) confirms the molecular composition of pyriprole with a molecular ion peak at m/z 494.27 [12] [4]. The mass spectral fragmentation pattern provides structural information through characteristic fragment ions resulting from the loss of specific functional groups.

Key fragmentation pathways include the loss of the difluoromethyl group, pyridylmethyl substituent, and various combinations of halogen atoms. The high-resolution mass measurements enable precise molecular formula determination and distinguish pyriprole from potential isomers or related compounds. The mass spectral data supports the proposed chemical structure and confirms the elemental composition.

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the functional groups present in pyriprole [3] [13] [14]. The cyano group exhibits its characteristic sharp absorption at approximately 2200 cm⁻¹, confirming the presence of the nitrile functionality.

The carbon-fluorine stretching vibrations appear as multiple bands in the fingerprint region, reflecting the presence of both trifluoromethyl and difluoromethyl substituents. Aromatic C=C stretching vibrations are observed in the expected region around 1600-1450 cm⁻¹, while the pyrazole ring vibrations contribute to the complex fingerprint pattern below 1500 cm⁻¹.

Ultraviolet-Visible Spectral Properties

Ultraviolet-visible spectroscopy of pyriprole reveals electronic transitions characteristic of aromatic heterocyclic systems [15] [16] [17] [18]. The compound exhibits π→π* transitions corresponding to the extended aromatic conjugation system, with absorption maxima in the ultraviolet region.

XLogP3

UNII

Other CAS

Wikipedia

Use Classification

Ectoparasiticides for topical use, incl. insecticides -> Veterinary pharmacotherapeutic group